molecular formula C8H8N2O B15201170 5-Methoxyimidazo[1,5-a]pyridine

5-Methoxyimidazo[1,5-a]pyridine

Cat. No.: B15201170
M. Wt: 148.16 g/mol
InChI Key: NBZLZPHCKLCDQA-UHFFFAOYSA-N
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Description

5-Methoxyimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazopyridine family This class of compounds is characterized by the fusion of an imidazole ring with a pyridine ring, resulting in a unique chemical structure with diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyimidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method is the cyclization of 2-picolylamines with nitroalkanes electrophilically activated in the presence of phosphorous acid in a polyphosphoric acid medium . This method is efficient and yields the desired imidazo[1,5-a]pyridine core.

Another approach involves the use of 2,6-dichloropyridine as the starting material, followed by a series of steps including methoxylation, nitration, amination, reduction, and cyclization . This multi-step process results in the formation of this compound with a good overall yield.

Industrial Production Methods

Industrial production methods for this compound often rely on scalable synthetic routes that can be optimized for large-scale manufacturing. The use of readily available starting materials and efficient reaction conditions is crucial for industrial applications. The cyclocondensation of 2-picolylamines with nitroalkanes in the presence of polyphosphoric acid is one such method that can be adapted for industrial production .

Chemical Reactions Analysis

Types of Reactions

5-Methoxyimidazo[1,5-a]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,5-a]pyridine N-oxides, while reduction can yield various reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of 5-Methoxyimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it can inhibit topoisomerase II, an enzyme involved in DNA replication and repair, leading to the disruption of DNA synthesis and cell division . Additionally, the compound may interact with other cellular targets, contributing to its cytotoxic and immunosuppressive effects.

Comparison with Similar Compounds

5-Methoxyimidazo[1,5-a]pyridine can be compared with other similar compounds within the imidazopyridine family, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

5-methoxyimidazo[1,5-a]pyridine

InChI

InChI=1S/C8H8N2O/c1-11-8-4-2-3-7-5-9-6-10(7)8/h2-6H,1H3

InChI Key

NBZLZPHCKLCDQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CN=CN21

Origin of Product

United States

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